Dansylglutathione

説明

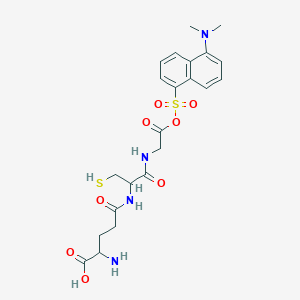

Structure

3D Structure

特性

分子式 |

C22H28N4O8S2 |

|---|---|

分子量 |

540.6 g/mol |

IUPAC名 |

2-amino-5-[[1-[[2-[5-(dimethylamino)naphthalen-1-yl]sulfonyloxy-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C22H28N4O8S2/c1-26(2)17-7-3-6-14-13(17)5-4-8-18(14)36(32,33)34-20(28)11-24-21(29)16(12-35)25-19(27)10-9-15(23)22(30)31/h3-8,15-16,35H,9-12,23H2,1-2H3,(H,24,29)(H,25,27)(H,30,31) |

InChIキー |

HXDKZANWQRQGES-UHFFFAOYSA-N |

正規SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)OC(=O)CNC(=O)C(CS)NC(=O)CCC(C(=O)O)N |

製品の起源 |

United States |

Advanced Synthetic Strategies and Biophysical Characterization of Dansylglutathione

Chemical Synthesis Pathways for Dansylglutathione and its Analogs

The synthesis of this compound (dGSH) is a multi-step process that leverages the reactivity of the functional groups within the glutathione (B108866) molecule. The primary and most established method involves the derivatization of the oxidized form of glutathione, followed by a reductive step.

Derivatization of Oxidized Glutathione with Dansyl Chloride

The initial step in the conventional synthesis of this compound involves the reaction of oxidized glutathione (glutathione disulfide or GSSG) with dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride). nih.govnih.govmedchemexpress.comnih.gov This reaction targets the primary amine groups of the two glutamate (B1630785) residues in the GSSG molecule. The derivatization is typically carried out in an alkaline aqueous solution. The alkaline conditions are crucial for deprotonating the amine groups, thereby increasing their nucleophilicity to attack the sulfonyl chloride of the dansyl group.

The reaction results in the formation of N,N'-didansyl-L-glutathione disulfide (dGSSG). While specific reaction conditions can vary, a common approach involves dissolving GSSG in a basic buffer, such as sodium bicarbonate or sodium carbonate, to maintain an alkaline pH, often around 9.5. nih.gov Dansyl chloride, typically dissolved in an organic solvent like acetone, is then added to the aqueous solution of GSSG. The reaction is often facilitated by heating, for instance at 60°C for approximately 60 minutes, to ensure complete derivatization. nih.gov The progress of the reaction can be monitored by chromatographic techniques to confirm the consumption of the starting materials and the formation of the desired product.

Table 1: Typical Reaction Conditions for the Derivatization of GSSG with Dansyl Chloride

| Parameter | Condition | Reference |

|---|---|---|

| Starting Material | Oxidized Glutathione (GSSG) | nih.govnih.gov |

| Reagent | Dansyl Chloride | nih.govnih.gov |

| Solvent | Aqueous buffer (e.g., sodium bicarbonate) / Acetone | nih.gov |

| pH | ~9.5 | nih.gov |

| Temperature | ~60°C | nih.gov |

| Reaction Time | ~60 minutes | nih.gov |

Reductive Conversion to this compound

Following the successful derivatization of GSSG to form dGSSG, the next critical step is the reductive cleavage of the disulfide bond. This conversion yields two molecules of the desired product, this compound (dGSH). A variety of reducing agents can be employed for this purpose, with tris(2-carboxyethyl)phosphine (B1197953) (TCEP) being a popular choice due to its efficacy and stability in aqueous solutions over a wide pH range. biosyn.comthermofisher.comnih.gov

TCEP is a potent, odorless, and thiol-free reducing agent that selectively and completely reduces disulfide bonds. biosyn.comthermofisher.com The reaction is typically carried out by adding a molar excess of TCEP to a solution of dGSSG. The reduction is generally rapid, often completing within minutes at room temperature. biosyn.com The use of TCEP is advantageous as it does not introduce additional thiol-containing species into the reaction mixture, which could interfere with subsequent applications or analysis of the dGSH product. thermofisher.com Upon completion of the reduction, the resulting this compound is then purified from the reaction mixture.

Alternative Photochemical Thiol-Ene Coupling Approaches for S-Dansyl Conjugates

While the derivatization of the amine groups of glutathione is the standard method for synthesizing this compound, alternative strategies exist for creating S-dansyl conjugates, where the dansyl fluorophore is attached to the thiol group of cysteine. Direct reaction of dansyl chloride with the thiol of reduced glutathione (GSH) is generally avoided as it can lead to the formation of an unstable S-sulfonyl derivative that may rearrange. nih.gov

A more robust alternative involves a photochemical thiol-ene coupling reaction. nih.govnih.gov This "click" chemistry approach provides a stable thioether linkage. The synthesis first involves the preparation of an alkene-functionalized dansyl derivative. A common precursor is N-allyl-5-(dimethylamino)naphthalene-1-sulfonamide, which is synthesized by reacting dansyl chloride with allylamine (B125299) in the presence of a base like diisopropylethylamine in an organic solvent such as dichloromethane. nih.gov

Once the N-allyl-dansyl sulfonamide is synthesized and purified, it is then reacted with reduced glutathione (GSH) in a photochemical thiol-ene coupling reaction. nih.gov This reaction is typically initiated by a radical initiator, such as 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DPAP), upon exposure to UV light. nih.govmpg.de The reaction proceeds via the addition of the thiol group of GSH across the double bond of the allyl group on the dansyl derivative, forming a stable S-dansyl conjugate. nih.govnih.gov This method offers a versatile route to specifically label the thiol group of glutathione with a dansyl fluorophore.

Table 2: Synthesis of N-allyl-5-(dimethylamino)naphthalene-1-sulfonamide

| Reactant 1 | Reactant 2 | Base | Solvent | Reference |

|---|---|---|---|---|

| Dansyl Chloride | Allylamine | Diisopropylethylamine | Dichloromethane (CH₂Cl₂) | nih.gov |

Chromatographic and Spectrometric Validation Techniques

The purification and structural confirmation of newly synthesized this compound are critical to ensure its suitability for downstream applications. High-performance liquid chromatography and mass spectrometry are the primary techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC) for Purification and Analysis

High-performance liquid chromatography (HPLC) is an indispensable tool for both the purification of this compound from the synthesis reaction mixture and for its subsequent analysis to determine purity. nih.govresearchgate.net Reversed-phase HPLC is the most common mode of separation used for this purpose.

For purification, a preparative HPLC system is utilized to isolate the this compound from unreacted starting materials, byproducts, and excess reagents. researchgate.net Analytical HPLC is then used to assess the purity of the isolated fraction. The separation is typically achieved using a C8 or C18 stationary phase column. thermofisher.comrsc.org A gradient elution is often employed, where the mobile phase composition is changed over time to achieve optimal separation. The mobile phase commonly consists of an aqueous component (e.g., water with an acidic modifier like formic acid or trifluoroacetic acid, or a phosphate (B84403) buffer) and an organic modifier (typically acetonitrile). thermofisher.comchromatographyonline.comlth.se The this compound, being fluorescent, can be detected with high sensitivity using a fluorescence detector, with typical excitation and emission wavelengths around 340 nm and 525 nm, respectively. researchgate.net

Table 3: General HPLC Parameters for this compound Analysis

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-phase C8 or C18 | thermofisher.comrsc.org |

| Mobile Phase A | Aqueous buffer (e.g., Phosphate buffer, pH 2.5) or Water with 0.1% Formic Acid | thermofisher.comrsc.org |

| Mobile Phase B | Acetonitrile | thermofisher.comrsc.org |

| Elution | Gradient | chromatographyonline.comlth.se |

| Detection | Fluorescence (Ex: ~340 nm, Em: ~525 nm) or UV | researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) for Structural Confirmation

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful techniques used to confirm the chemical structure of the synthesized this compound. nih.govnih.gov Following separation by LC, the analyte is introduced into the mass spectrometer, where it is ionized and its mass-to-charge ratio (m/z) is determined. Electrospray ionization (ESI) is a commonly used ionization technique for this purpose. nih.gov

The molecular weight of this compound can be confirmed by the observation of its protonated molecule [M+H]⁺ in the mass spectrum. For further structural elucidation, tandem mass spectrometry (LC-MS/MS) is employed. In this technique, the parent ion of this compound is selected and fragmented, and the resulting fragment ions are detected. The fragmentation pattern provides a structural fingerprint of the molecule. Characteristic fragment ions for dansyl derivatives include those at m/z 252, 234, and 171, which correspond to the dansyl moiety itself and its fragments. nih.govnih.govresearchgate.net The fragmentation of the glutathione portion of the molecule can also be observed, providing definitive confirmation of the structure of this compound. researchgate.net

Table 4: Characteristic Mass Spectrometry Data for Dansyl Derivatives

| Ion Type | Description | Typical m/z | Reference |

|---|---|---|---|

| [M+H]⁺ | Protonated this compound | 541.15 | iris-biotech.de |

| Fragment Ion | Dansyl group fragment | 252 | nih.gov |

| Fragment Ion | Dansyl group fragment | 234 | researchgate.net |

| Fragment Ion | Dimethylaminonaphthalene fragment | 171 | uab.edu |

Fluorescence Spectroscopy for Characterization and Quantification

Fluorescence spectroscopy stands as a cornerstone technique for the characterization and quantification of this compound (dGSH). This method leverages the intrinsic fluorescent properties of the dansyl moiety, which, when conjugated to glutathione, provides a highly sensitive means of detection. The principle of this technique lies in the excitation of the dansyl group at a specific wavelength of light, causing it to move to a higher electronic energy state. Subsequently, as it returns to its ground state, it emits light at a longer wavelength. The intensity and wavelength of this emitted light are exquisitely sensitive to the local environment of the fluorophore, providing valuable information about the molecule and its interactions.

A significant body of research has established the utility of this compound as a fluorescent trapping agent for the quantitative analysis of reactive metabolites. nih.govacs.orgresearchgate.net In these applications, dGSH is incubated with biological systems, such as human liver microsomes, to trap electrophilic metabolites. nih.govacs.org The resulting dGSH-metabolite adducts can then be separated, typically by High-Performance Liquid Chromatography (HPLC), and detected by a fluorescence detector set to the specific excitation and emission wavelengths of the dansyl group. nih.govacs.orgresearchgate.net This approach offers a sensitive, quantitative, and cost-effective method for studying drug metabolism and identifying potentially toxic reactive intermediates. nih.govacs.org

The foundational parameters for the fluorescence-based detection of this compound are its excitation and emission maxima. Research consistently reports an optimal excitation wavelength in the range of 330 nm to 340 nm and a maximal fluorescence emission at approximately 510 nm to 525 nm. researchgate.netchegg.comchegg.com These spectral characteristics are pivotal for setting up instrumentation to achieve maximal sensitivity and selectivity in quantitative assays.

Table 1: Spectroscopic Properties of this compound

| Property | Wavelength (nm) |

|---|---|

| Excitation Maximum | 330 - 340 |

| Emission Maximum | 510 - 525 |

While the excitation and emission maxima of this compound are well-documented, specific data on its fluorescence quantum yield and lifetime are not extensively reported in the literature. The fluorescence quantum yield (Φf) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state.

To provide context for the expected photophysical behavior of the dansyl fluorophore in this compound, data from closely related and well-characterized dansylated compounds are often considered. The properties of the dansyl group are known to be highly dependent on the polarity of its environment. For instance, the fluorescence quantum yield of dansyl derivatives is typically low in aqueous solutions but increases significantly in less polar, or more hydrophobic, environments. This solvatochromic behavior is a key feature of the dansyl fluorophore.

The table below presents data for other dansylated molecules, which can serve as a reference for the anticipated fluorescence properties of this compound. It is important to note that these values are for the specified compounds and may differ from those of this compound itself due to the influence of the tripeptide glutathione moiety.

Table 2: Photophysical Properties of Related Dansyl Compounds

| Compound | Solvent/Environment | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τ) (ns) |

|---|---|---|---|

| Dansyl chloride | Water | 0.70 chegg.comchegg.com | - |

| Dansyl glycine | Water | 0.07 | - |

| Dansyl glycine | Dioxane | 0.66 | - |

| Dansylamide | Free in solution | - | 12.66 (component of biexponential decay) instras.com |

| Dansylamide | Bound to Bovine Serum Albumin | - | 26.0 (component of biexponential decay) instras.com |

The chemical reactivity of this compound has been shown to be comparable to that of unmodified glutathione (GSH) in trapping thiol-reactive molecules. nih.gov This equivalence is crucial as it indicates that the addition of the dansyl group to the free amino group of the glutamyl residue does not significantly impede the primary function of the glutathione thiol group in conjugation reactions. However, it has been noted that dGSH does not act as a cofactor for glutathione S-transferase (GST)-mediated conjugation, an important consideration in metabolic studies. nih.gov

Dansylglutathione As a Mechanistic Probe in Reactive Metabolite Research

Fundamental Principles of Electrophilic Trapping by Dansylglutathione

This compound functions as a "trapping agent," reacting with electrophilic reactive metabolites to form stable adducts. These adducts can then be detected and quantified using fluorescence detection or mass spectrometry, providing insights into the formation pathways and extent of reactive metabolite generation.

Thiol-Mediated Nucleophilic Adduction to Reactive Electrophiles

The core mechanism by which dGSH traps reactive metabolites involves the nucleophilic thiol (-SH) group of the glutathione (B108866) moiety. This thiol group readily attacks electrophilic centers present in reactive metabolites, forming a covalent bond. This process is a form of nucleophilic addition, often a Michael addition or direct displacement, depending on the nature of the electrophile nih.govnih.govcore.ac.ukmdpi.com. The dansyl group, a fluorescent tag, is attached to the glutathione molecule. Upon adduct formation, the dansyl group allows for sensitive detection of the trapped metabolite through fluorescence spectroscopy acs.orgspringernature.com. This strategy is particularly effective for "soft" electrophiles, such as quinones and α,β-unsaturated carbonyls, which are common products of drug bioactivation researchgate.net.

Comparative Chemical Reactivity Profile of this compound versus Endogenous Glutathione

Crucially, the dansyl group's presence has been shown not to significantly alter the nucleophilic adduction effectiveness of the glutathione thiol group compared to endogenous glutathione (GSH) acs.orgresearchgate.netnih.govnih.govacs.org. Studies investigating the reactivity of dGSH versus GSH with model electrophiles like 1-chloro-2,4-dinitrobenzene (B32670) and R-(+)-pulegone have demonstrated equivalent chemical reactivity acs.orgnih.govcapes.gov.br. This equivalence ensures that dGSH can effectively trap reactive metabolites generated in biological systems, mirroring the behavior of endogenous GSH, while providing the added benefit of fluorescent detection acs.orgnih.gov. Furthermore, dGSH has been shown not to act as a cofactor for glutathione S-transferase (GST)-mediated conjugation acs.orgnih.govcapes.gov.br.

In Vitro Metabolic Systems for Investigating Bioactivation Pathways

This compound is widely employed in various in vitro systems to elucidate drug metabolism and bioactivation pathways. These systems provide controlled environments to study the formation of reactive metabolites by specific enzyme preparations.

Application of Human Liver Microsomes in Metabolism Studies

Human liver microsomes (HLMs) are a rich source of drug-metabolizing enzymes, primarily cytochrome P450 (CYP) enzymes, which are responsible for a significant portion of Phase I metabolism hyphadiscovery.commdpi.com. When a drug substrate is incubated with HLMs in the presence of NADPH (a necessary cofactor for CYPs), bioactivation can occur, leading to the formation of reactive electrophilic metabolites acs.orgnih.gov. This compound is added to these incubations to capture any generated reactive species. The resulting dGSH adducts are then analyzed, typically by HPLC coupled with fluorescence detection and mass spectrometry, to identify and quantify the reactive metabolites acs.orgresearchgate.netnih.govnih.govcapes.gov.bracs.orgglpbio.com. This approach has been instrumental in screening large numbers of drug candidates for their potential to form thiol adducts, with a general trend observed linking higher thiol adduct formation to drug-induced toxicity (DIT) capes.gov.bracs.org.

Utilization of Recombinant Cytochrome P450 Enzymes for Specific Pathway Elucidation

To pinpoint the specific CYP isoforms responsible for the bioactivation of a drug, recombinant CYP enzymes are utilized. These are individual CYP enzymes expressed in a heterologous system (e.g., E. coli or yeast) hyphadiscovery.commdpi.comherts.ac.uk. By incubating a drug substrate with a specific recombinant CYP in the presence of NADPH and dGSH, researchers can directly assess the contribution of that particular enzyme to reactive metabolite formation. This targeted approach allows for a detailed understanding of the enzymatic pathways involved in bioactivation, which is critical for predicting potential toxicities associated with specific metabolic routes hyphadiscovery.comherts.ac.uk.

Role of S9 Fractions in Comprehensive Metabolic Profiling

Liver S9 fractions, which contain both microsomal and cytosolic enzymes, offer a broader spectrum of metabolic activity compared to microsomes alone evotec.comoecd.org. Incubating drug substrates with S9 fractions in the presence of necessary cofactors (including NADPH for Phase I enzymes and cofactors for Phase II enzymes) allows for the investigation of reactive metabolite formation mediated by a wider array of enzymes. This compound can be added to these incubations to trap reactive species generated by this more comprehensive enzymatic system acs.orgnih.govcapes.gov.brnih.gov. This method provides a more holistic view of potential bioactivation pathways, encompassing both Phase I and Phase II metabolic enzymes. Studies have shown that S9 fractions can detect GSH conjugates for a significant number of compounds, comparable to microsomes, though differences in the major conjugates observed between cellular subfractions and cell-based systems highlight the importance of system selection nih.gov.

Innovative Applications of Dansylglutathione in Advanced Probing and Sensing Systems

Design and Synthesis of Dansylglutathione-Protected Gold Nanoparticle (DG-AuNP) Conjugates

The integration of the dansyl fluorophore with glutathione (B108866) and its subsequent conjugation to gold nanoparticles (AuNPs) forms the basis for creating novel nanodevices with enhanced functionalities for sensing and imaging. These conjugates can be synthesized in various forms, including singular nanoparticles, aggregates, and ordered superlattices, each exhibiting distinct properties.

Controlled Synthesis and Self-Assembly of Fluorescent Superlattices

This compound-protected gold nanoparticles (DG-AuNPs) can be synthesized through several routes. One method involves the direct synthesis of AuNPs in the presence of a this compound organic shell, often utilizing reducing agents like sodium borohydride (B1222165) researchgate.net. Alternatively, AuNPs can be synthesized first, followed by the coupling of this compound to functional groups on the nanoparticle surface researchgate.net.

A significant advancement in this area is the controlled synthesis and self-assembly of DG-AuNPs into fluorescent three-dimensional (3-D) superlattices researchgate.netscribd.com. These superlattices are typically formed at an air/water interface by carefully controlling parameters such as the pH of the nanoparticle suspension researchgate.net. The self-assembly process leads to ordered arrangements of nanoparticles, often adopting a face-centered cubic (fcc) crystalline structure researchgate.net. Studies have characterized these superlattices, revealing a particle-particle distance (center-to-center) of approximately 10.5 nm and observing predominantly triangular crystal morphologies researchgate.net. The number of dansyl fluorophores per nanoparticle in these superlattices has been estimated to be around 127 researchgate.net.

Spectroscopic Properties of Nanoparticle-Based Systems, including Near-Infrared (NIR) Absorption

The spectroscopic properties of DG-AuNP conjugates are crucial for their application in sensing. Singularly dispersed spherical DG-AuNPs (s-DG-AuNPs) exhibit attenuation of the dansyl fluorescence in the 400–600 nm range due to energy transfer to the AuNPs, with subsequent emission observed between 600–800 nm nih.govresearchgate.net. In contrast, aggregated DG-AuNPs (a-DG-AuNPs) demonstrate complete quenching of both the dansyl fluorescence and the AuNPs luminescence under UV excitation nih.govresearchgate.net.

A notable characteristic of DG-AuNP superlattices is their absorption in the near-infrared (NIR) region, specifically in the range of 1100–2500 nm researchgate.net. This NIR absorption is attributed to the plasmonic coupling between nanoparticles within the aggregated structures researchgate.net. Furthermore, aggregated DG-AuNPs can act as efficient antennas and transducers for pulsed NIR radiation, particularly under two-photon excitation springernature.comresearchgate.net. This capability allows for the conversion of NIR excitation energy into heat, a phenomenon relevant for photothermal applications and sensing mechanisms springernature.comresearchgate.net.

Table 1: Spectroscopic Properties and Energy Transfer Mechanisms of DG-AuNPs

| Nanoparticle Type | Excitation/Irradiation | Observed Spectroscopic Property | Energy Transfer/Quenching Mechanism | Resulting Phenomenon | Reference(s) |

| Singular DG-AuNPs (s-DG-AuNPs) | UV excitation | Attenuation of dansyl fluorescence (400-600 nm) | Förster Resonance Energy Transfer (FRET) to AuNPs | Emission in 600-800 nm range | nih.govresearchgate.net |

| Aggregated DG-AuNPs (a-DG-AuNPs) | UV excitation | Complete quenching of dye fluorescence and AuNPs luminescence | Energy absorbance by AuNP aggregates/neighbour nanoparticle effect | Complete quenching | nih.govresearchgate.net |

| Aggregated DG-AuNPs (a-DG-AuNPs) | NIR two-photon excitation | Dansyl fluorophore acts as antenna and transducer | FRET to AuNP aggregates, followed by thermal relaxation | NIR excitation converted to heat | springernature.comresearchgate.net |

| DG-AuNP Superlattices | Not specified | Near-Infrared (NIR) absorption | Plasmonic coupling in aggregates | NIR absorption in 1100–2500 nm range | researchgate.net |

Mechanisms of Energy Transfer and Quenching in DG-AuNPs

The photophysical behavior of DG-AuNPs is governed by distinct energy transfer mechanisms. In singular, well-dispersed DG-AuNPs, Förster Resonance Energy Transfer (FRET) occurs between the excited dansyl fluorophore and the gold nanoparticles nih.govresearchgate.net. This process leads to the quenching of the dansyl fluorescence and a subsequent emission in a different spectral region, typically between 600–800 nm nih.govresearchgate.net.

In contrast, when DG-AuNPs aggregate, the proximity of the nanoparticles significantly alters the energy transfer dynamics nih.govresearchgate.netspringernature.comresearchgate.net. The aggregated structures (a-DG-AuNPs) exhibit enhanced quenching of fluorescence, attributed to interparticle plasmonic coupling and efficient energy absorbance by the nanoparticle aggregates nih.govresearchgate.net. Under NIR excitation, the dansyl moiety in a-DG-AuNPs acts as both an antenna and a transducer. It captures the NIR radiation and transfers the energy to the AuNP aggregates, where it is quenched through mechanisms like the "neighbour nanoparticle effect." This efficient energy conversion results in the transformation of NIR excitation into heat springernature.comresearchgate.net. While FRET is a primary mechanism in singular particles, plasmonic coupling and non-radiative decay dominate in aggregates, leading to efficient heat generation researchgate.netspringernature.come-asct.org.

Molecular Detection Paradigms Using this compound Conjugates

The unique optical properties and the inherent recognition capabilities of the glutathione component make DG-AuNP conjugates valuable tools for molecular detection and biosensing.

Selective Detection of Biomolecules in Research Matrices

This compound itself, or its nanoparticle conjugates, can be employed for the detection of specific biomolecules. This compound (dGSH) has been utilized as a sensitive and quantitative fluorescent trapping agent for the estimation and identification of reactive metabolites in biological matrices researchgate.netacs.org. This method involves forming dGSH adducts with reactive metabolites, which are then detected and quantified using techniques like High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector researchgate.netacs.org. This approach is noted for its sensitivity, quantitative accuracy, cost-effectiveness, and ease of implementation researchgate.netacs.org.

Furthermore, DG-AuNP superlattices have demonstrated potential in the selective detection of biomolecules researchgate.netscribd.com. For instance, studies have shown the selective detection of Bovine Serum Albumin (BSA) using these superlattices, based on the specific binding interaction between the naphthalene (B1677914) ring of the dansyl moiety and site I of BSA researchgate.net. This highlights the capacity of DG-AuNP assemblies to act as platforms for recognizing and signaling the presence of specific biological targets within complex research environments.

Table 2: Molecular Detection Applications of this compound Conjugates

| Application Area | Target Analyte/Biomolecule | Detection Principle/Mechanism | Form of DG-AuNPs | Key Findings/Notes | Reference(s) |

| Reactive Metabolite Identification | Reactive metabolites | Trapping and fluorescent detection of dGSH adducts | This compound (dGSH) | Sensitive, quantitative, cost-effective method for identifying reactive metabolites. dGSH equivalent to GSH in reactivity. | researchgate.netacs.org |

| Biomolecule Detection | Bovine Serum Albumin (BSA) | Selective binding of dansyl moiety to BSA site I | DG-AuNP Superlattices | Potential for molecular detection. | researchgate.net |

Development of Functional Nanoparticle-Based Solids for Biosensing

The formation of ordered structures, such as the fluorescent 3D superlattices of DG-AuNPs, represents a significant step towards developing functional nanoparticle-based solids for advanced biosensing applications researchgate.netscribd.com. These superlattices, with their precisely arranged nanoparticles and inherent fluorescence, offer a stable and versatile platform for molecular recognition. The ability to synthesize these functional solids easily makes them attractive for novel sensing devices researchgate.net. Their ordered structure and tunable optical properties, including NIR absorption, provide a foundation for creating sensitive and selective biosensors capable of detecting a range of biological analytes within various matrices.

Dansylglutathione in Redox Biology and Glutathione System Investigations

Contribution to Understanding Glutathione-Dependent Detoxification Processes

Glutathione (B108866) is a cornerstone of cellular detoxification, primarily by conjugating with and neutralizing a wide array of xenobiotics and their reactive metabolites. realtimelab.comaskthescientists.com This process, often catalyzed by glutathione S-transferases (GSTs), converts toxic compounds into more water-soluble forms that can be readily excreted from the body. realtimelab.com Dansylglutathione has significantly advanced the study of these pathways by functioning as a highly effective trapping agent for reactive electrophilic metabolites. acs.orgnih.gov

In a typical in vitro experimental setup, a test compound is incubated with liver microsomes, which contain drug-metabolizing enzymes like the cytochrome P450 family, in the presence of this compound. nih.govresearchgate.net If the enzymatic activity generates unstable, reactive intermediates, dGSH reacts with them to form stable, fluorescent adducts. acs.orgnih.gov These adducts can be separated, detected, and quantified using high-performance liquid chromatography (HPLC) coupled with a fluorescence detector. nih.govresearchgate.net

This methodology offers several advantages:

Sensitivity: The inherent fluorescence of the dansyl group allows for the detection of very small quantities of reactive metabolite formation. nih.gov

Quantification: The method is quantitative, enabling researchers to determine the rate and extent of bioactivation of a particular compound. acs.orgnih.gov

Identification: The resulting dGSH adducts can be further analyzed by mass spectrometry to help elucidate the structure of the transient reactive metabolite. nih.gov

Research has demonstrated that the chemical reactivity of dGSH toward thiol-reactive molecules is equivalent to that of unmodified GSH. nih.govresearchgate.net Studies involving compounds known to be hepatotoxic due to the formation of reactive metabolites have successfully utilized dGSH to trap these intermediates.

| Compound | Metabolic Outcome | Significance in Detoxification Studies |

|---|---|---|

| Acetaminophen | Formation of a reactive metabolite (NAPQI) trapped by dGSH. acs.org | Confirms the utility of dGSH in studying pathways of drug-induced liver injury. |

| R-(+)-Pulegone | dGSH adducts were formed and detected. acs.orgnih.gov | Demonstrates dGSH's effectiveness in trapping natural product-derived hepatotoxins. |

| Bromobenzene | dGSH successfully trapped CYP-mediated reactive metabolites. acs.org | Highlights the role of dGSH in investigating the bioactivation of industrial chemicals. |

| Precocene I | Observed formation of dGSH adducts. acs.org | Validates the dGSH trapping method for studying toxic metabolites from various chemical classes. |

| Clozapine | Reactive metabolites were successfully identified using dGSH trapping. nih.gov | Shows the application of dGSH in pharmaceutical development to screen for bioactivation potential. |

By providing a robust method to detect and quantify the initial, critical step of detoxification—the formation of potentially harmful intermediates—this compound has become an invaluable tool for understanding glutathione-dependent detoxification mechanisms. realtimelab.comacs.org

Role in Studies of Cellular Redox Homeostasis and Oxidative Eustress

Cellular redox homeostasis refers to the tightly regulated balance between oxidants and antioxidants, which is essential for normal cellular function. nih.govmdpi.com Glutathione is the most abundant non-protein thiol in cells and a key regulator of this balance, acting as a redox buffer. nih.govresearchgate.net Disruptions in this equilibrium lead to oxidative stress, a condition implicated in numerous diseases.

This compound contributes to the study of redox homeostasis not by directly measuring the cellular redox state, but by quantifying the formation of molecules that challenge it. The generation of reactive metabolites from xenobiotics is a significant source of oxidative stress, as these electrophiles can deplete cellular glutathione stores and damage critical macromolecules. nih.gov

By using dGSH to trap these reactive species, researchers can:

Assess Bioactivation Potential: Screen compounds to determine their likelihood of producing reactive metabolites that disrupt redox balance. nih.gov

Investigate Mechanisms of Toxicity: Understand how a specific chemical insult leads to the depletion of cellular antioxidants and the onset of oxidative stress.

Study Protective Pathways: Evaluate the capacity of cellular systems to handle an electrophilic challenge, providing insight into the robustness of the glutathione-dependent antioxidant defenses.

Oxidative eustress, or "good" oxidative stress, involves low-level, transient oxidative signals that are crucial for physiological cell signaling. Protein S-glutathionylation, a reversible modification of protein cysteine residues with glutathione, is a key mechanism in redox signaling. nih.govmdpi.com While this compound is primarily used for trapping exogenous reactive metabolites, its principles are relevant to understanding the fundamental chemical reactions that underpin these signaling pathways, namely the interaction of electrophiles with the glutathione thiol group.

Assessment of Enzymatic Interactions and Cofactor Functionality

Glutathione S-Transferases (GSTs) are a family of enzymes that catalyze the conjugation of glutathione to electrophilic compounds, playing a central role in detoxification. nih.govmdpi.com A crucial finding in the characterization of this compound is that it does not serve as a cofactor for GST-mediated conjugation. nih.govresearchgate.netacs.org

In studies using 3,4-dichloronitrobenzene, a known substrate for GST, dGSH failed to participate in the enzyme-catalyzed reaction in incubations with either human liver S9 fractions or a specific recombinant GST enzyme (GSTM1-1). nih.govacs.org This characteristic is experimentally advantageous. It allows researchers to specifically study the non-enzymatic trapping of highly reactive metabolites without the confounding variable of GST-catalyzed conjugation, which occurs with less reactive electrophiles. This distinction ensures that the detected dGSH adducts are the result of trapping chemically unstable and potentially more toxic intermediates. nih.gov

Cytochrome P450 (CYP) enzymes are a major source of reactive metabolite formation during drug metabolism. nih.govnih.gov The kinetics of these enzymes can be complex, sometimes deviating from standard Michaelis-Menten models. nih.govresearchgate.net this compound provides a powerful method for investigating the kinetics of CYP-mediated bioactivation pathways.

By incubating a range of substrate concentrations with a CYP-containing system (like human liver microsomes) and dGSH, researchers can measure the rate of formation of the dGSH-metabolite adduct. acs.orgnih.gov This data allows for the determination of kinetic parameters related to the bioactivation step, providing insights into:

The efficiency of a specific CYP isozyme in generating a reactive metabolite from a drug.

The potential for a drug to cause toxicity at higher concentrations.

The impact of co-administered drugs on the rate of reactive metabolite formation.

Future Perspectives and Methodological Advancements in Dansylglutathione Research

Development of Next-Generation Dansylglutathione Derivatives with Enhanced Properties

The ongoing evolution of fluorescent probes aims to refine their photophysical characteristics, improve stability, and increase specificity. Future research into this compound could involve the synthesis of novel derivatives designed to overcome existing limitations and unlock new applications. These next-generation derivatives might incorporate modifications to the dansyl moiety or the glutathione (B108866) conjugation, potentially leading to:

Improved Photophysical Properties: Enhancements in fluorescence quantum yield, photostability, and tunable excitation/emission wavelengths could enable brighter signals, longer observation times, and compatibility with a broader array of imaging systems, including those operating in the near-infrared spectrum for deeper tissue penetration.

Increased Specificity and Sensitivity: Modifications could be engineered to enhance the probe's affinity and selectivity for glutathione or specific glutathione-related enzymes, thereby reducing background noise and improving the accuracy of measurements.

Enhanced Cellular Uptake and Localization: Derivatives could be designed for more efficient entry into specific cellular compartments or for targeted delivery to particular cell types, facilitating more precise spatial and temporal resolution of glutathione dynamics.

While specific next-generation this compound derivatives are not yet extensively documented in the scientific literature, the broader field of fluorescent probe development continuously explores such avenues, indicating a clear trajectory for future this compound research.

Integration with Artificial Intelligence and Machine Learning for Predictive Metabolomics

The complex datasets generated by fluorescence imaging techniques, including those employing this compound, present significant opportunities for analysis using artificial intelligence (AI) and machine learning (ML) researchgate.netacs.org. Future research can leverage these computational tools to:

Predictive Metabolomics: ML algorithms can analyze high-dimensional data derived from this compound imaging, correlating fluorescence patterns with specific metabolic states or disease biomarkers. This capability could facilitate predictive modeling of cellular responses to stimuli or disease progression researchgate.netacs.org.

High-Throughput Data Analysis: AI-powered image analysis can automate the quantification and interpretation of fluorescence signals from large numbers of cells or tissues, thereby accelerating research workflows and enabling comprehensive metabolomic profiling researchgate.netnih.gov.

Pattern Recognition: ML models are adept at identifying subtle fluorescence patterns or changes that may not be readily apparent through manual observation, potentially uncovering novel insights into glutathione's role in cellular processes or disease pathogenesis acs.org.

By integrating this compound imaging with advanced computational analysis, researchers can advance towards more sophisticated, data-driven understandings of cellular metabolism and function.

Expansion into Novel Research Models and Complex Biological Systems

While initial studies often focus on established cell lines, future research endeavors are increasingly directed towards applying this compound in more complex and physiologically relevant biological systems. This expansion is crucial for understanding glutathione's role in diverse biological contexts:

Primary Cell Cultures and Tissue Explants: Investigating glutathione dynamics in primary cells derived directly from tissues or in tissue explants can yield more accurate insights into in vivo conditions compared to studies using immortalized cell lines.

Organoids and 3D Models: The utilization of organoids and other three-dimensional (3D) cell culture models provides a more intricate microenvironment that better mimics tissue architecture and cell-cell interactions, enabling the study of glutathione in a spatially organized context.

In Vivo Imaging: Adapting this compound for in vivo imaging in animal models would offer unparalleled opportunities to study glutathione metabolism and redox status in living organisms, thereby facilitating research into systemic diseases and therapeutic interventions.

Advancements in other fluorescent glutathione probes highlight the potential for such expansions. For instance, genetically encoded biosensors have been successfully developed to monitor glutathione levels within specific subcellular compartments in various cell types, demonstrating the feasibility of applying advanced fluorescent probes in complex biological settings nih.govacs.org.

Data Table: Examples of Advanced Glutathione Probe Applications in Complex Systems

| Probe Strategy/Type | Target Analyte | Biological System/Compartment | Key Advancement/Application | Citation |

| Genetically Encoded Biosensors (e.g., Grx1-roGFP2 variants) | Glutathione (GSH/GSSG ratio) | Cytosol, Mitochondria, Nucleus, ER in AML cells | Real-time monitoring of subcellular GSH/GSSG fluctuations in response to stimuli. | nih.govacs.org |

| Genetically Encoded Biosensors (e.g., Grx1-roGFP2 variants) | Glutathione (GSH/GSSG ratio) | HeLa, 293T, Jurkat, A549 cells | Subcellular level profiling and investigation of drug-sensitive compartments within various human cell lines. | nih.govacs.org |

Synergistic Approaches Combining this compound with Other Biochemical Probes

To achieve a more comprehensive understanding of cellular states, future research can explore synergistic approaches that combine this compound with other biochemical probes. This strategy facilitates multiplexed analysis, allowing for the simultaneous monitoring of multiple cellular parameters:

Multimodal Imaging: this compound fluorescence could be integrated with probes targeting other key cellular components or processes, such as reactive oxygen species (ROS), specific proteins, or organelle markers. This would enable co-localization studies and provide a more holistic view of cellular redox homeostasis and metabolic activity nih.govnih.gov.

Correlative Microscopy: Integrating this compound imaging with other microscopy techniques, such as electron microscopy or mass spectrometry imaging, could provide complementary information at different resolutions and scales, offering deeper mechanistic insights.

Functional Assays: Combining this compound's fluorescence reporting with functional assays that measure enzyme activity or cellular viability could offer a more complete picture of how glutathione status impacts cellular function.

Such integrated approaches are vital for dissecting the complex interplay of biochemical pathways and for validating findings across different experimental modalities.

Compound List:

this compound

Q & A

Q. What are the primary experimental applications of dansylglutathione in cellular redox studies?

this compound is widely used as a fluorescent probe to quantify glutathione (GSH) levels in cellular systems. Its dansyl moiety enables sensitive detection via fluorescence spectroscopy (excitation/emission ~335 nm/~510 nm), making it suitable for real-time monitoring of redox dynamics . Researchers typically employ it in assays measuring GSH depletion under oxidative stress, using protocols standardized in fluorometric kits . Key considerations include avoiding photobleaching and calibrating with GSH standards to account for matrix effects .

Q. How does this compound differentiate between reduced (GSH) and oxidized (GSSG) glutathione in vitro?

this compound binds preferentially to GSH via its thiol group, enabling selective detection. To quantify GSSG, researchers must first block free GSH with agents like N-ethylmaleimide (NEM), followed by enzymatic reduction of GSSG to GSH using glutathione reductase. Subsequent incubation with this compound allows fluorescence-based GSSG measurement . This method requires rigorous pH control (pH 6.5–7.5) to prevent thiol-disulfide exchange artifacts .

Q. What are the limitations of this compound in high-throughput screening (HTS) assays?

While this compound provides high sensitivity, its susceptibility to autofluorescence in complex biological matrices (e.g., serum) limits its use in HTS. Researchers mitigate this by incorporating quenching agents or using HPLC-coupled fluorescence detection for improved specificity . Additionally, batch-to-batch variability in commercial this compound preparations necessitates validation with internal standards .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s specificity in mixed thiol systems?

Contradictions often arise from competing interactions with other thiol-containing molecules (e.g., cysteine, albumin). A dual-labeling approach—combining this compound with maleimide-based probes (e.g., ThioGlo™)—can differentiate GSH from non-specific thiols. Data normalization to total thiol content and kinetic analysis (e.g., stopped-flow spectroscopy) further improve specificity .

Q. What methodological optimizations are required for using this compound in live-cell imaging?

Live-cell imaging demands low phototoxicity and rapid equilibration. Researchers use two-photon microscopy to reduce photobleaching and microinjection/electroporation for intracellular delivery, avoiding membrane-impermeant limitations. Calibration curves must account for cellular autofluorescence, often by parallel measurements in GSH-depleted cells (e.g., via buthionine sulfoximine treatment) .

Q. How do researchers validate this compound-based assays against mass spectrometry (MS) data?

Cross-validation involves parallel sample analysis using LC-MS/MS to quantify GSH/GSSG ratios. Discrepancies often stem from this compound’s inability to distinguish isoform-specific glutathione adducts. To address this, researchers employ isotope-labeled internal standards (e.g., ¹³C₂-GSH) in MS and correlate fluorescence intensity with MS-derived concentrations .

Q. What strategies address batch variability in this compound fluorescence quantum yield?

Batch variability is minimized by:

- Pre-assay normalization using a reference GSH concentration.

- Storing aliquots at –80°C under argon to prevent oxidation.

- Using synchronized spectrometer settings (e.g., slit widths, gain) across experiments .

Methodological Design Considerations

Q. How to design a robust experimental protocol for this compound in tissue homogenates?

- Sample Preparation : Homogenize tissues in ice-cold PBS with protease inhibitors. Centrifuge at 12,000×g to remove debris.

- Matrix Interference Control : Add 5% sulfosalicylic acid to precipitate proteins, then neutralize with Tris-base.

- Calibration : Include a standard curve spiked with 0–50 µM GSH in homogenization buffer to account for matrix effects .

Q. What statistical approaches are appropriate for analyzing this compound fluorescence data?

Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions. For time-series data, mixed-effects models account for intra-experiment variability. Normalize fluorescence values to protein content (µg/µL) or cell count to reduce biological variability .

Troubleshooting Common Issues

Q. Low fluorescence signal despite high GSH levels: Potential causes and solutions.

- Cause 1 : this compound degradation due to improper storage. Solution : Prepare fresh stock solutions in degassed buffer.

- Cause 2 : Quenching by heavy metals (e.g., Zn²⁺). Solution : Add chelators like EDTA (1–5 mM) .

Q. Inconsistent GSSG measurements: How to identify and correct errors?

- Step 1 : Verify NEM blocking efficiency via Ellman’s assay.

- Step 2 : Ensure glutathione reductase activity with a positive control (e.g., 10 µM GSSG).

- Step 3 : Check pH stability during reduction, as acidic conditions favor GSH autoxidation .

Ethical and Reproducibility Guidelines

Q. How to ensure reproducibility in multi-center studies using this compound?

- Distribute aliquots from a single this compound batch.

- Standardize protocols using SOPs with detailed reagent preparation steps (e.g., vortexing time, centrifugation speed).

- Share raw fluorescence data and analysis scripts via repositories like Zenodo .

Q. What ethical considerations apply when using this compound in human-derived samples?

- Obtain informed consent for biospecimen use, specifying this compound assays in the ethics application.

- Anonymize data and adhere to GDPR/HIPAA standards for patient privacy .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。